5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride is a complex organic compound with notable applications in scientific research. This compound is characterized by its aromatic ring structure and multiple amine groups, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride typically involves a multi-step process:
Synthesis of Phenanthridinium Derivative: : Starting with a phenanthridinium precursor, the compound undergoes a series of substitution reactions.
Introduction of Ethylenebis(iminotrimethylene): : This involves reacting the phenanthridinium derivative with ethylenediamine in the presence of a suitable catalyst.
Formation of Diamino Substituents: : Incorporating the diamino groups is achieved through controlled reduction reactions.
Chloride Salt Formation: : The final step involves the conversion to the dichloride dihydrochloride salt form, ensuring the stability and solubility of the compound.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include:
Enhanced reaction conditions, such as temperature and pressure control.
Use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically resulting in the formation of quinone derivatives.
Reduction: : Reduction reactions can convert the nitro groups to amino groups.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reductions.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation typically leads to quinone derivatives.
Reduction yields diamino-substituted phenanthridinium.
Substitution reactions produce various functionalized phenanthridinium derivatives.
Scientific Research Applications
Chemistry
This compound is used in synthetic chemistry for the development of new organic compounds and materials.
Biology
It has applications in molecular biology, particularly as a fluorescent probe due to its aromatic ring system that can interact with nucleic acids.
Medicine
In medicinal chemistry, it serves as a potential therapeutic agent or diagnostic tool due to its structural features that can interact with biological targets.
Industry
Industrially, it finds use in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride exerts its effects involves:
Molecular Targets: : It interacts with nucleic acids through intercalation, where the aromatic rings insert between DNA base pairs.
Pathways Involved: : This intercalation can inhibit the function of enzymes involved in DNA replication and transcription, making it a useful tool in studying these processes.
Comparison with Similar Compounds
Similar Compounds
Ethidium Bromide: : Similar in structure with intercalative properties but differs in toxicity and application.
Propidium Iodide: : Another nucleic acid stain used in cell viability assays, differing in specific binding affinity and fluorescence properties.
Uniqueness
What sets 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride apart is its unique combination of ethylene bridges and multiple amine groups, which enhances its binding specificity and fluorescence characteristics.
Properties
CAS No. |
61926-22-5 |
---|---|
Molecular Formula |
C46H49Cl2N8+ |
Molecular Weight |
784.8 g/mol |
IUPAC Name |
5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;chloride;hydrochloride |
InChI |
InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H/p+1 |
InChI Key |
BGWLYQZDNFIFRX-UHFFFAOYSA-O |
SMILES |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1CCCNCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)[NH3+])N)N.Cl.Cl.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.Cl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ethidium Homodimer-1; EthD-1; EthD 1; EthD1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.